4-Methoxy-4-methylpent-2-yne
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Overview
Description
4-Methoxy-4-methylpent-2-yne is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpent-2-yne can be achieved through various methods. One common approach involves the reaction of propyne with isopropyl bromide in the presence of a strong base such as sodium amide (NaNH2). The base abstracts a proton from propyne, generating a nucleophilic acetylide ion, which then undergoes nucleophilic substitution with isopropyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylpent-2-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation and Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions. Conversely, oxidation reactions can convert the compound into various oxygenated derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Halogenation: Bromine (Br2) or chlorine (Cl2) in an inert solvent like dichloromethane.
Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) for oxidative cleavage.
Major Products Formed
Dibromo Derivatives: Formed from halogenation reactions.
Hydrogenated Products: Alkenes or alkanes formed from hydrogenation.
Oxygenated Derivatives: Alcohols, ketones, or carboxylic acids formed from oxidation.
Scientific Research Applications
4-Methoxy-4-methylpent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylpent-2-yne involves its interaction with various molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological systems. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The methoxy group can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentyne: Similar structure but lacks the methoxy group.
4-Methyl-3-pentyn-2-ol: Contains a hydroxyl group instead of a methoxy group.
4-Methyl-2-pentene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
Uniqueness
4-Methoxy-4-methylpent-2-yne is unique due to the presence of both a methoxy group and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties
Properties
CAS No. |
24642-05-5 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methoxy-4-methylpent-2-yne |
InChI |
InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h1-4H3 |
InChI Key |
OWIHGBPMYWUJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(C)OC |
Origin of Product |
United States |
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